N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The structure of this compound includes a pyrazole ring and a chromene moiety, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chloromethyl-1,5-dimethylpyrazole and 2-oxo-2H-chromene-3-carboxylic acid.
Reaction Conditions: The 3-chloromethyl-1,5-dimethylpyrazole is reacted with 2-aminoethanol in the presence of a base such as sodium carbonate in acetonitrile under reflux conditions. This forms the intermediate compound, which is then coupled with 2-oxo-2H-chromene-3-carboxylic acid to yield the final product.
Purification: The crude product is purified using column chromatography with a suitable eluent system to obtain the pure compound.
Chemical Reactions Analysis
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole or chromene moieties are substituted with other functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like acetonitrile, dichloromethane, and ethanol. .
Scientific Research Applications
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide can be compared with other similar compounds:
Properties
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-11-9-13(19-20(11)2)7-8-18-16(21)14-10-12-5-3-4-6-15(12)23-17(14)22/h3-6,9-10H,7-8H2,1-2H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFWDSGYJNTDCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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